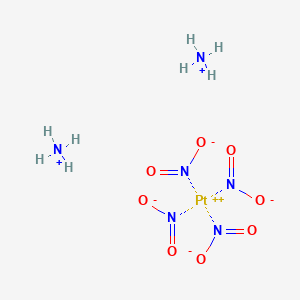
Diazanium;platinum(2+);tetranitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium;platinum(2+);tetranitrite is a complex compound that has garnered significant interest in various fields of research due to its unique chemical properties and potential applications. This compound consists of a platinum ion coordinated with diazanium and tetranitrite ligands, which contribute to its distinctive reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;platinum(2+);tetranitrite typically involves the reaction of platinum salts with diazanium and nitrite sources under controlled conditions. One common method includes the use of platinum(II) chloride, which reacts with diazanium salts and sodium nitrite in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Diazanium;platinum(2+);tetranitrite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the platinum center.
Reduction: Reduction reactions typically involve the nitrite ligands, leading to the formation of nitrogen oxides.
Substitution: Ligand substitution reactions can occur, where the diazanium or nitrite ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are usually carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions can produce nitrogen oxides. Substitution reactions result in new platinum complexes with different ligands .
Scientific Research Applications
Diazanium;platinum(2+);tetranitrite has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in targeted drug delivery systems, where the compound can be activated by specific biological triggers.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of diazanium;platinum(2+);tetranitrite involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. Additionally, the nitrite ligands can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links but has different ligands.
Carboplatin: Another platinum-based drug with a similar mechanism of action but with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement that provides different pharmacokinetic properties.
Uniqueness
Diazanium;platinum(2+);tetranitrite is unique due to its combination of diazanium and nitrite ligands, which confer specific reactivity and biological activity. The presence of nitrite ligands allows for the release of nitric oxide, adding an additional layer of functionality compared to other platinum-based compounds .
Properties
Molecular Formula |
H8N6O8Pt |
|---|---|
Molecular Weight |
415.18 g/mol |
IUPAC Name |
diazanium;platinum(2+);tetranitrite |
InChI |
InChI=1S/4HNO2.2H3N.Pt/c4*2-1-3;;;/h4*(H,2,3);2*1H3;/q;;;;;;+2/p-2 |
InChI Key |
ZUTHJNKRTSITMD-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].[NH4+].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


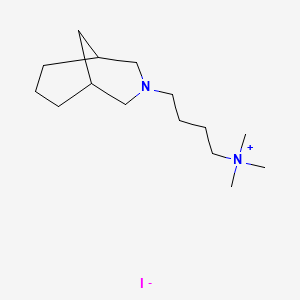
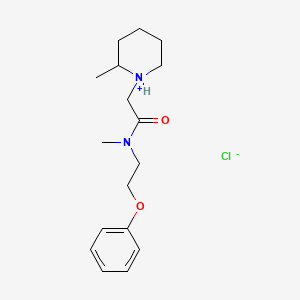
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)

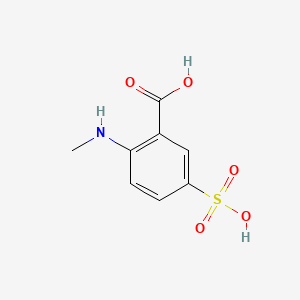
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
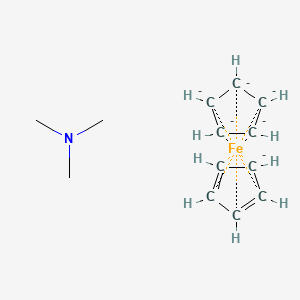
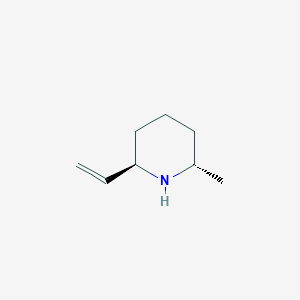
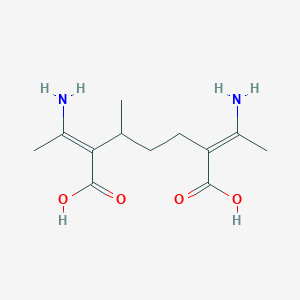
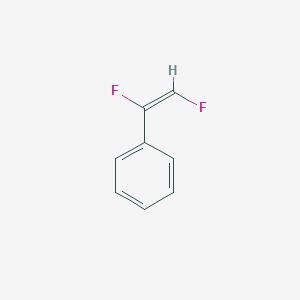
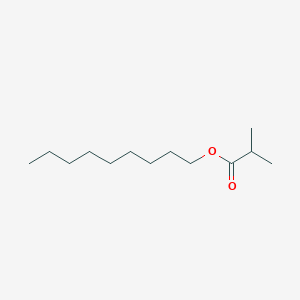
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)

